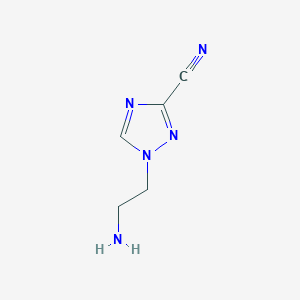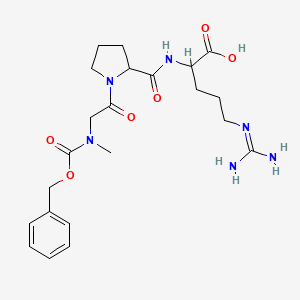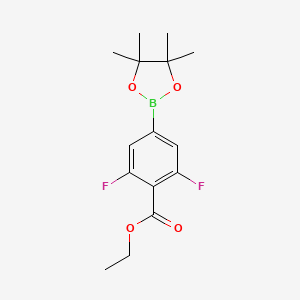![molecular formula C17H19NO2 B12101528 1-[3-((2S)Pyrrolidin-2-YL)phenoxy]-4-methoxybenzene](/img/structure/B12101528.png)
1-[3-((2S)Pyrrolidin-2-YL)phenoxy]-4-methoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-((2S)Pyrrolidin-2-YL)phenoxy]-4-methoxybenzene is a synthetic organic compound with the molecular formula C17H19NO2. It is known for its unique structure, which includes a pyrrolidine ring attached to a phenoxy group and a methoxybenzene moiety. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-((2S)Pyrrolidin-2-YL)phenoxy]-4-methoxybenzene typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.
Attachment of the Phenoxy Group: The phenoxy group is introduced via nucleophilic substitution reactions, where a phenol derivative reacts with a suitable leaving group on the pyrrolidine ring.
Methoxylation: The methoxy group is added through methylation reactions, often using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance efficiency and scalability.
化学反应分析
Types of Reactions
1-[3-((2S)Pyrrolidin-2-YL)phenoxy]-4-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups to their corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
1-[3-((2S)Pyrrolidin-2-YL)phenoxy]-4-methoxybenzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-[3-((2S)Pyrrolidin-2-YL)phenoxy]-4-methoxybenzene involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
相似化合物的比较
Similar Compounds
1-[3-(Pyrrolidin-2-YL)phenoxy]-4-methoxybenzene: Lacks the (2S) configuration, which may affect its biological activity.
1-[3-(Pyrrolidin-2-YL)phenoxy]-4-ethoxybenzene: Contains an ethoxy group instead of a methoxy group, altering its chemical properties.
1-[3-(Pyrrolidin-2-YL)phenoxy]-4-hydroxybenzene: Has a hydroxy group, which can influence its reactivity and interactions.
Uniqueness
1-[3-((2S)Pyrrolidin-2-YL)phenoxy]-4-methoxybenzene is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its (2S) configuration may enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C17H19NO2 |
|---|---|
分子量 |
269.34 g/mol |
IUPAC 名称 |
2-[3-(4-methoxyphenoxy)phenyl]pyrrolidine |
InChI |
InChI=1S/C17H19NO2/c1-19-14-7-9-15(10-8-14)20-16-5-2-4-13(12-16)17-6-3-11-18-17/h2,4-5,7-10,12,17-18H,3,6,11H2,1H3 |
InChI 键 |
QBKHODOJSMKLOV-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)OC2=CC=CC(=C2)C3CCCN3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(5-bromothiophen-2-yl)methyl]-4-methylpyridin-3-amine](/img/structure/B12101457.png)
![4-{[(4-Ethylphenyl)methyl]amino}butan-2-ol](/img/structure/B12101458.png)

![1-(5-carboxypentyl)-2-[(E,3Z)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B12101473.png)
![6-[2-[Di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoic acid](/img/structure/B12101480.png)

![9,12-Dimethoxy-21,22-dimethyl-5,7,14,16,23-pentaoxahexacyclo[18.2.1.02,10.04,8.011,19.013,17]tricosa-2,4(8),9,11,13(17),18-hexaene](/img/structure/B12101499.png)

![Propanedioic acid, 2-[[(1-methyl-1H-pyrazol-4-yl)amino]methylene]-, 1,3-diethyl ester](/img/structure/B12101513.png)




